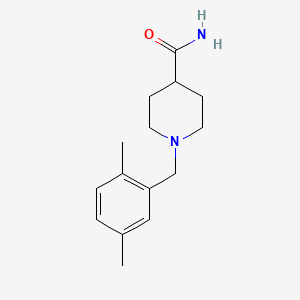
1-(2,5-dimethylphenyl)-4-(4-methoxy-3-methylbenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-dimethylphenyl)-4-(4-methoxy-3-methylbenzyl)piperazine, also known as domperidone, is a medication used to treat nausea and vomiting. It is a dopamine antagonist that works by blocking dopamine receptors in the brain and gastrointestinal tract. Domperidone has been widely used in clinical practice due to its effectiveness and safety.
作用机制
Domperidone works by blocking dopamine receptors in the brain and gastrointestinal tract. This leads to an increase in the release of acetylcholine, which stimulates gastrointestinal motility and reduces nausea and vomiting.
Biochemical and Physiological Effects:
Domperidone has been shown to have minimal systemic absorption and is primarily excreted in the feces. It has a half-life of approximately 7 hours and is metabolized in the liver. Domperidone has been shown to have no significant effects on cardiac function or the central nervous system.
实验室实验的优点和局限性
Domperidone has several advantages for lab experiments. It is readily available and relatively inexpensive. It has also been shown to have a high degree of selectivity for dopamine receptors, making it a useful tool for studying the role of dopamine in various physiological processes. However, 1-(2,5-dimethylphenyl)-4-(4-methoxy-3-methylbenzyl)piperazine has limitations in terms of its specificity for dopamine receptors. It has been shown to have some affinity for other receptors such as serotonin and adrenergic receptors, which may affect its pharmacological effects.
未来方向
There are several future directions for research on 1-(2,5-dimethylphenyl)-4-(4-methoxy-3-methylbenzyl)piperazine. One area of interest is the development of more selective dopamine antagonists that can be used to target specific dopamine receptors. Another area of research is the investigation of the potential use of this compound in the treatment of other conditions such as Parkinson's disease and schizophrenia. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its effects on other physiological processes.
Conclusion:
In conclusion, this compound is a dopamine antagonist that has been widely used in clinical practice for the treatment of nausea and vomiting. It has also been investigated for its potential use in enhancing lactation in breastfeeding mothers. Domperidone works by blocking dopamine receptors in the brain and gastrointestinal tract, leading to an increase in gastrointestinal motility and a reduction in nausea and vomiting. While this compound has several advantages for lab experiments, it also has limitations in terms of its specificity for dopamine receptors. Future research on this compound should focus on the development of more selective dopamine antagonists and the investigation of its potential use in the treatment of other conditions.
合成方法
Domperidone can be synthesized by reacting 1-(2,5-dimethylphenyl)piperazine with 4-(4-methoxy-3-methylbenzyl)chloride in the presence of a base such as sodium carbonate. The reaction yields 1-(2,5-dimethylphenyl)-4-(4-methoxy-3-methylbenzyl)piperazine hydrochloride, which is the salt form of the drug.
科学研究应用
Domperidone has been extensively studied for its therapeutic potential in various conditions such as gastroesophageal reflux disease, diabetic gastroparesis, and chemotherapy-induced nausea and vomiting. It has also been investigated for its potential use in enhancing lactation in breastfeeding mothers. Domperidone has been shown to increase milk production by stimulating prolactin secretion from the pituitary gland.
属性
IUPAC Name |
1-(2,5-dimethylphenyl)-4-[(4-methoxy-3-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O/c1-16-5-6-17(2)20(13-16)23-11-9-22(10-12-23)15-19-7-8-21(24-4)18(3)14-19/h5-8,13-14H,9-12,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGROVASSIDNCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC(=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5696798.png)
![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5696807.png)




![N-[4-(cyanomethyl)phenyl]-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5696828.png)


![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-ethoxybenzamide](/img/structure/B5696849.png)


